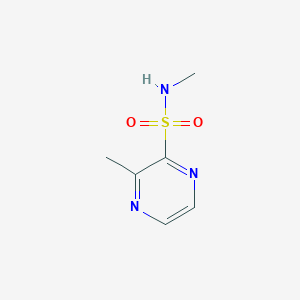![molecular formula C14H10O2 B13945528 4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- CAS No. 54965-50-3](/img/structure/B13945528.png)
4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized through the reaction of 2-hydroxy-1-naphthaldehyde with methyl vinyl ketone in the presence of a base . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
Aplicaciones Científicas De Investigación
4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential cytotoxic effects against certain cancer cell lines . Additionally, it has applications in the industry as a precursor for the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit cytotoxic effects by inducing apoptosis in cancer cells . The compound interacts with cellular components, leading to the activation of apoptotic pathways and subsequent cell death.
Comparación Con Compuestos Similares
4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- can be compared with other similar compounds such as 5,7-dihydroxy-2-methylbenzopyran-4-one and 3,5-dihydroxy-2,7-dimethylbenzopyran-4-one . These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 4H-Naphtho[2,3-b]pyran-4-one, 2-methyl- lies in its specific substitution pattern and the resulting chemical properties.
Propiedades
Número CAS |
54965-50-3 |
|---|---|
Fórmula molecular |
C14H10O2 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-methylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C14H10O2/c1-9-6-13(15)12-7-10-4-2-3-5-11(10)8-14(12)16-9/h2-8H,1H3 |
Clave InChI |
SWQVFJKTDLQTHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=CC3=CC=CC=C3C=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)








![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)



